molecular formula C13H13NO3 B7358229 4-oxo-N-propylchromene-2-carboxamide

4-oxo-N-propylchromene-2-carboxamide

Cat. No.: B7358229
M. Wt: 231.25 g/mol
InChI Key: GXFQBZRJLZIDIB-UHFFFAOYSA-N
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Description

4-Oxo-N-propylchromene-2-carboxamide is a chromene-derived compound featuring a carboxamide group at position 2 and a propylamine substituent on the nitrogen atom. The 4-oxo group in this compound enhances its reactivity and ability to participate in hydrogen bonding, influencing its biological interactions .

Properties

IUPAC Name

4-oxo-N-propylchromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-7-14-13(16)12-8-10(15)9-5-3-4-6-11(9)17-12/h3-6,8H,2,7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFQBZRJLZIDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=O)C2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs of 4-oxo-N-propylchromene-2-carboxamide include:

4-Oxo-4H-Chromene-3-Carboxaldehyde : Features a carboxaldehyde group at position 3 instead of a carboxamide. This compound is a versatile intermediate in synthesizing fused heterocycles, such as diazepine derivatives, via annulation and cycloaddition reactions .

5-((Arylidene)Amino)-3-(Methylthio)-N-(4-(3-Oxomorpholino)Phenyl)-1H-Pyrazole-4-Carboxamide: A pyrazole-carboxamide derivative with antimalarial activity, highlighting the pharmacological relevance of carboxamide substituents .

Table 1: Comparative Analysis of Chromene Derivatives

Compound Name Molecular Weight Key Functional Groups Biological Activity Synthesis Pathway
This compound ~261.3 g/mol Carboxamide, 4-oxo Undocumented (inferred) Condensation reaction
4-Oxo-4H-chromene-3-carboxaldehyde ~188.1 g/mol Carboxaldehyde, 4-oxo Synthetic intermediate Annulation/cycloaddition
Thiadiazol-chromene carboxamide ~363.4 g/mol Thiadiazole, propylsulfanyl Kinase inhibition (predicted) Coupling with thiadiazole amines
Pyrazole-carboxamide ~350–400 g/mol Pyrazole, oxomorpholino Antimalarial (IC₅₀: 5–20 µM) Schiff base formation

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